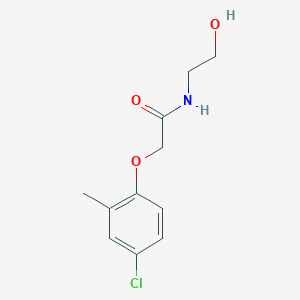

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide

描述

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a hydroxyethylacetamide moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxyacetamides.

科学研究应用

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of herbicidal ionic liquids and other agrochemicals.

Biology: Studied for its potential biological activities, including herbicidal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as a synthetic auxin, disrupting the normal growth processes of plants by mimicking natural plant hormones . This leads to uncontrolled growth and eventually the death of the plant.

相似化合物的比较

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide.

Mecoprop: A phenoxy herbicide similar in structure and function.

Dicamba: A benzoic acid herbicide with similar herbicidal properties.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its hydroxyethylacetamide moiety differentiates it from other phenoxy herbicides, potentially offering different solubility, stability, and efficacy profiles.

生物活性

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide, with the molecular formula C₁₁H₁₄ClNO₃ and CAS number 7462-18-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chlorinated phenoxy group combined with a hydroxyethylacetamide moiety, which enhances its solubility and bioactivity. Its primary applications are in herbicidal formulations and potential therapeutic uses in medicine.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Chlorinated Phenoxy Group : Known for herbicidal properties.

- Hydroxyethylacetamide Moiety : Enhances solubility and potential bioactivity.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity, particularly against broadleaf weeds. This is attributed to its structural similarities to other phenoxy herbicides, such as MCPA (4-chloro-2-methylphenoxyacetic acid), which acts as a synthetic auxin. The compound mimics natural auxins, binding to auxin receptors and triggering cellular growth processes that lead to the death of susceptible plants.

Antimicrobial and Anticancer Potential

In addition to its herbicidal properties, preliminary studies suggest that this compound may possess antimicrobial and anticancer activities. The specific mechanisms are not fully elucidated but may involve modulation of biochemical pathways related to cell proliferation and apoptosis.

The mechanism through which this compound exerts its effects includes:

- Target Interaction : The compound interacts with specific molecular targets, including enzymes and receptors involved in plant growth regulation.

- Biochemical Pathways : It likely affects the auxin signaling pathway, crucial for plant development, leading to altered gene expression and cell differentiation .

Case Studies

Several studies have investigated the biological activity of this compound:

- Herbicidal Efficacy : Field trials demonstrated effectiveness against common broadleaf weeds, showing promise for agricultural applications.

- Antimicrobial Activity : Laboratory tests indicated that the compound exhibited inhibitory effects against certain bacterial strains, suggesting potential use in developing antimicrobial agents.

Data Tables

| Biological Activity | Description | References |

|---|---|---|

| Herbicidal | Effective against broadleaf weeds; mimics natural auxins | |

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Anticancer | Potential modulation of cancer cell proliferation |

属性

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIVFRLGWBAESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973674 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-18-2, 5809-83-6 | |

| Record name | NSC404173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。